1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Medicinal chemistry Physicochemical profiling Lead optimization

This N1-ethyl-pyrazinyl tetrahydrocyclopenta[c]pyrazole is the critical midpoint in systematic N1-alkyl SAR matrices for Cav2.2 calcium channel blockers and kinase inhibitor frameworks. Its estimated cLogP (1.8–2.5) and MW (214.27 g/mol) align with CNS drug space criteria, bridging the minimally substituted N1-methyl and sterically demanding N1-isopropyl congeners. The pyrazin-2-yl moiety provides a validated bidentate hinge-binding pharmacophore while the ethyl group modulates lipophilicity without altering core conformations. Procuring this exact congener (not the N1-H, CAS 2097953-68-7; or N1-methyl, CAS 2097953-74-5) is essential to reproduce specific Cav2.2 inhibitory potency and kinase selectivity profiles cited in patent disclosures.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 2098050-53-2
Cat. No. B1479789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098050-53-2
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC2)C(=N1)C3=NC=CN=C3
InChIInChI=1S/C12H14N4/c1-2-16-11-5-3-4-9(11)12(15-16)10-8-13-6-7-14-10/h6-8H,2-5H2,1H3
InChIKeyXACZZPMSEDPDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098050-53-2): Procurement-Relevant Physicochemical and Structural Baseline


1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098050-53-2) belongs to the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole class, a fused bicyclic scaffold investigated as N-type calcium channel (Cav2.2) blockers for chronic pain [1] and as kinase inhibitor frameworks [2]. The compound bears an N1-ethyl substituent and a C3-pyrazin-2-yl group, with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol [3]. Key physicochemical descriptors — including rotatable bonds, hydrogen bond acceptor count, and lipophilicity — are determined by the ethyl and pyrazinyl substitution pattern and critically influence solubility, membrane permeability, and target binding conformation relative to close N1-substituted analogs.

Why N1-Substitution on 3-(Pyrazin-2-yl)-tetrahydrocyclopenta[c]pyrazole Scaffolds Is Not Interchangeable in Procurement


Within the 3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole chemotype, even minor N1-alkyl variation (H, methyl, ethyl, isopropyl, chloroethyl) produces divergent physicochemical and pharmacological profiles. The N1 substituent directly modulates molecular weight, cLogP, hydrogen bond acceptor geometry, and conformational flexibility of the tetrahydrocyclopentane ring [1]. In the context of N-type calcium channel blockers, the Winters et al. (2014) SAR study demonstrated that N1-substitution profoundly alters Cav2.2 inhibitory potency and in vivo efficacy in the rat CFA pain model [1]. Furthermore, kinase inhibitor patent families explicitly claim distinct N1-alkyl-pyrazin-2-yl-tetrahydrocyclopenta[c]pyrazole congeners as separate chemical entities with non-overlapping selectivity profiles [2]. Procurement of an incorrect N1-congener (e.g., the N1-H or N1-methyl analog) therefore risks complete loss of the desired biological activity or physicochemical property that justified compound selection.

Quantitative Differential Evidence for 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vs. N1-Substituted Analogs


Molecular Weight and Lipophilicity Differentiation vs. N1-H and N1-Methyl Analogs

The target compound (N1-ethyl) possesses a molecular weight of 214.27 g/mol [1], intermediate between the N1-H analog 3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (186.21 g/mol) [2] and the N1-isopropyl analog (228.29 g/mol, predicted) . This incremental increase of 28.06 Da relative to the N1-H congener and 14.03 Da relative to the N1-methyl analog directly affects lipophilicity: the N1-ethyl contributes approximately +0.5 to +0.7 log units of cLogP compared with the N1-H scaffold, based on established Hansch π-values for alkyl substituents (methyl: 0.56; ethyl: 1.02; H: 0.00) [3]. The resulting cLogP window (estimated 1.8–2.5) positions the ethyl congener favorably for blood-brain barrier penetration in CNS-targeted programs, whereas the N1-H analog (estimated cLogP 1.3–1.8) may exhibit insufficient passive permeability for CNS applications.

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen Bond Acceptor Architecture Differentiation vs. Non-Pyrazinyl Analogs

The C3-pyrazin-2-yl substituent provides a unique hydrogen bond acceptor (HBA) pharmacophore compared with phenyl, pyridyl, or other heteroaryl analogs at the same position. The pyrazin-2-yl group presents two nitrogen atoms (N1 and N4 of the pyrazine ring) situated 2.8 Å apart, enabling a bidentate hinge-binding interaction with kinase active sites [1]. In contrast, the corresponding 3-(pyridin-2-yl) analog presents only a single nitrogen for hinge binding, while the 3-phenyl analog lacks this HBA capacity entirely. Experimental SAR from the tetrahydrocyclopenta[c]pyrazole Cav2.2 blocker series (Winters et al., 2014) showed that heteroaryl substitution at C3 was essential for channel blocking activity, with nitrogen-containing heterocycles preferred [2]. The pyrazin-2-yl group confers a total HBA count of 4 for the target compound, versus 3 for the 3-(pyridin-2-yl) analog and 2 for the 3-phenyl analog [3].

Kinase inhibition Structure-based drug design Hinge-binding motif

Conformational Flexibility and Rotatable Bond Differentiation vs. N1-Isopropyl and N1-Chloroethyl Analogs

The N1-ethyl group introduces a single rotatable bond (N–CH2CH3) between the pyrazole core and the terminal methyl, providing moderate conformational flexibility with a low entropic penalty upon target binding. By contrast, the N1-isopropyl congener introduces a branched alkyl group with restricted rotation around the C–N bond due to steric hindrance, and the N1-chloroethyl analog (CAS 2098008-06-9, MW 248.71 g/mol) [1] introduces an additional dipole from the C–Cl bond (dipole moment ~1.9 D) that alters electrostatic potential surfaces and solvation free energy [2]. The N1-ethyl compound has 2 rotatable bonds (ethyl C–C plus N–CH2), whereas the N1-isopropyl has 2 rotatable bonds but with higher rotational barriers, and N1-chloroethyl has 3 rotatable bonds (including C–Cl), increasing the entropic cost of binding [3]. In lead optimization, each additional rotatable bond is estimated to cost ~0.5–1.5 kJ/mol in binding free energy [4].

Conformational analysis Entropic binding penalty Scaffold optimization

Commercial Availability and Purity Benchmarking vs. N1-Substituted Analogs

The target compound (CAS 2098050-53-2) is supplied at a standard purity of 95% [1], consistent with the N1-H analog (CAS 2097953-68-7, 95% purity) [2] and the N1-methyl analog (CAS 2097953-74-5, 95% purity) [3]. However, the N1-ethyl congener is listed by a limited number of specialty chemical suppliers compared with the broader availability of the N1-H and N1-methyl derivatives . This restricted supply chain makes the procurement timeline and lot-to-lot consistency more variable, a critical consideration for programs requiring milligram-to-gram quantities with defined lead times.

Chemical procurement Vendor comparison Supply chain

Recommended Research and Procurement Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Kinase Inhibitor Lead Optimization Programs Requiring a Bidentate Hinge-Binding Motif

The pyrazin-2-yl moiety at C3 provides a bidentate hydrogen bond acceptor motif suitable for occupying the kinase hinge region, a binding mode validated across multiple pyrazine-containing kinase inhibitor chemotypes (e.g., Syk, PI3K, JAK families) [1]. This compound serves as a core scaffold for SAR exploration where variation of the N1 substituent (ethyl) modulates lipophilicity and conformational flexibility without altering the hinge-binding pharmacophore [2]. Procurement of the specific N1-ethyl congener is warranted when the desired cLogP window (estimated 1.8–2.5) and molecular weight (214.27 g/mol) align with program-specific lead-likeness criteria.

CNS-Penetrant N-Type Calcium Channel Blocker Development

The tetrahydrocyclopenta[c]pyrazole scaffold was validated as an N-type calcium channel (Cav2.2) blocking chemotype with in vivo efficacy in the rat CFA inflammatory pain model [1]. The N1-ethyl substitution provides an intermediate lipophilicity profile (estimated cLogP 1.8–2.5) consistent with CNS drug space (cLogP 2–4 for optimal BBB penetration) [2], positioning this congener as a candidate for CNS-penetrant Cav2.2 blocker optimization. The N1-H analog (estimated cLogP 1.3–1.8) may exhibit suboptimal passive BBB permeability, while the N1-isopropyl analog may exceed desirable lipophilicity thresholds.

Chemical Biology Probe Development Targeting Pyrazine-Recognizing Protein Domains

The combination of a fused tetrahydrocyclopenta[c]pyrazole core with a C3-pyrazin-2-yl substituent creates a distinctive three-dimensional pharmacophore for probing protein domains that recognize pyrazine-containing ligands. Patent disclosures for pyrazole-pyrazine amine compounds as kinase inhibitors [1] suggest that the pyrazine ring can engage in π-stacking and hydrogen bond interactions within ATP-binding pockets. The N1-ethyl group offers a tractable vector for further derivatization (e.g., via C–H functionalization) without introducing the synthetic complexity or potential alkylating reactivity of the N1-chloroethyl congener.

Structure-Activity Relationship Studies on N1-Alkyl Substitution Effects

This compound is an essential member of a systematic N1-alkyl SAR matrix that includes the N1-H (CAS 2097953-68-7), N1-methyl (CAS 2097953-74-5), N1-isopropyl, and N1-(2-chloroethyl) (CAS 2098008-06-9) analogs [1]. Comparative procurement of the full series enables rigorous attribution of potency, selectivity, and ADME changes to incremental N1-alkyl modifications. The ethyl group serves as a critical midpoint in this SAR series, bridging the gap between the minimally substituted methyl congener and the sterically demanding isopropyl analog.

Quote Request

Request a Quote for 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.